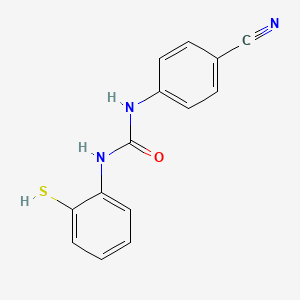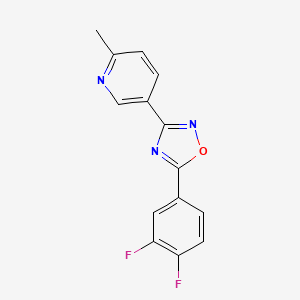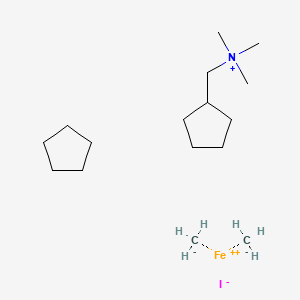
Antibacterial agent 140 (chloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antibacterial agent 140 (chloride) is a novel compound that has shown significant promise in the detection and treatment of Gram-positive bacteria. It is a ruthenium-based photosensitizer that interacts specifically with lipoteichoic acids on the surface of Gram-positive bacteria, making it highly effective in both in vitro and in vivo settings .
准备方法
The synthesis of Antibacterial agent 140 (chloride) involves several steps, including the preparation of the ruthenium complex and its subsequent functionalization. The synthetic route typically involves the use of ruthenium precursors, ligands, and various reaction conditions such as temperature control and solvent selection. Industrial production methods may involve scaling up these reactions while ensuring the purity and stability of the final product .
化学反应分析
Antibacterial agent 140 (chloride) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
科学研究应用
Antibacterial agent 140 (chloride) has a wide range of scientific research applications, including:
Chemistry: Used as a photosensitizer in various chemical reactions.
Biology: Employed in the detection and treatment of bacterial infections, particularly those caused by Gram-positive bacteria.
Medicine: Investigated for its potential use in photodynamic therapy for bacterial infections.
Industry: Utilized in the development of antibacterial coatings and materials
作用机制
The mechanism of action of Antibacterial agent 140 (chloride) involves its interaction with lipoteichoic acids on the surface of Gram-positive bacteria. This interaction disrupts the bacterial cell membrane, leading to cell death. The compound also exhibits strong antibacterial activity under light irradiation, making it effective in photodynamic therapy .
相似化合物的比较
Antibacterial agent 140 (chloride) is unique due to its ruthenium-based structure and its specific interaction with lipoteichoic acids. Similar compounds include other ruthenium-based photosensitizers and antibacterial agents that target Gram-positive bacteria. Antibacterial agent 140 (chloride) stands out due to its high selectivity and effectiveness under light irradiation .
属性
分子式 |
C61H44Cl2N8Ru2- |
|---|---|
分子量 |
1162.1 g/mol |
IUPAC 名称 |
3-(4-tert-butylphenyl)-2-phenanthren-9-ylimidazo[4,5-f][1,10]phenanthroline;1,10-phenanthroline;ruthenium;ruthenium(1+);dichloride |
InChI |
InChI=1S/C37H28N4.2C12H8N2.2ClH.2Ru/c1-37(2,3)24-16-18-25(19-17-24)41-35-30-15-9-21-39-33(30)32-29(14-8-20-38-32)34(35)40-36(41)31-22-23-10-4-5-11-26(23)27-12-6-7-13-28(27)31;2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;;/h4-22H,1-3H3;2*1-8H;2*1H;;/q;;;;;;+1/p-2 |
InChI 键 |
HFIVRUPMHMOYDL-UHFFFAOYSA-L |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C3=C(C4=C(C5=C3C=CC=N5)N=CC=C4)N=C2C6=CC7=CC=CC=C7C8=CC=CC=C86.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cl-].[Cl-].[Ru].[Ru+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-amino-1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12399392.png)





![1-[(4R,6R,6aS)-4-azido-4-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione](/img/structure/B12399415.png)
![N-[2-[[2,6-dimethoxy-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]ethyl]acetamide](/img/structure/B12399421.png)

![(2R,3S,5R)-2-[6-(benzylamino)-2-chloropurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12399445.png)



